Cas no 2305475-17-4 (N-1-(1-phenylethyl)-1H-pyrazol-3-ylprop-2-enamide)

N-1-(1-phenylethyl)-1H-pyrazol-3-ylprop-2-enamide 化学的及び物理的性質
名前と識別子
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- EN300-26590060
- 2305475-17-4
- N-[1-(1-Phenylethyl)pyrazol-3-yl]prop-2-enamide
- N-[1-(1-phenylethyl)-1H-pyrazol-3-yl]prop-2-enamide
- Z2738285703
- N-[1-(1-Phenylethyl)-1H-pyrazol-3-yl]-2-propenamide
- N-1-(1-phenylethyl)-1H-pyrazol-3-ylprop-2-enamide
-
- インチ: 1S/C14H15N3O/c1-3-14(18)15-13-9-10-17(16-13)11(2)12-7-5-4-6-8-12/h3-11H,1H2,2H3,(H,15,16,18)
- InChIKey: DLRSEWTWURTSEJ-UHFFFAOYSA-N
- ほほえんだ: C(NC1C=CN(C(C2=CC=CC=C2)C)N=1)(=O)C=C
計算された属性
- せいみつぶんしりょう: 241.121512110g/mol
- どういたいしつりょう: 241.121512110g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 299
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
N-1-(1-phenylethyl)-1H-pyrazol-3-ylprop-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26590060-0.05g |
N-[1-(1-phenylethyl)-1H-pyrazol-3-yl]prop-2-enamide |
2305475-17-4 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-1-(1-phenylethyl)-1H-pyrazol-3-ylprop-2-enamide 関連文献
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
N-1-(1-phenylethyl)-1H-pyrazol-3-ylprop-2-enamideに関する追加情報
N-1-(1-phenylethyl)-1H-pyrazol-3-ylprop-2-enamide: A Comprehensive Overview
The compound N-1-(1-phenylethyl)-1H-pyrazol-3-ylprop-2-enamide, identified by the CAS number 2305475-17-4, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecule combines a pyrazole ring with an enamide group, creating a structure that exhibits interesting chemical reactivity and biological activity.
Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry. The pyrazole ring, a five-membered heterocycle containing two nitrogen atoms, is known for its versatility in forming hydrogen bonds and its ability to interact with various biological targets. In the case of N-1-(1-phenylethyl)-1H-pyrazol-3-ylprop-2-enamide, the substitution pattern on the pyrazole ring further enhances its potential for binding to specific receptors or enzymes.
The enamide group in this compound contributes to its stability and reactivity. Enamides are known for their ability to participate in conjugate additions and other pericyclic reactions, making them valuable intermediates in organic synthesis. The presence of the phenylethyl group adds another layer of complexity to the molecule, potentially influencing its pharmacokinetic properties such as solubility and bioavailability.
Recent research has focused on the synthesis and characterization of this compound. One study published in 2023 explored the use of microwave-assisted synthesis to prepare N-1-(1-phenylethyl)-1H-pyrazol-3-ylprop-2-enamide. This method not only improved the reaction yield but also reduced the reaction time, demonstrating the efficiency of modern synthetic techniques in organic chemistry.
In terms of biological activity, this compound has shown promise in preliminary assays. For instance, it has been tested for its potential as an anti-inflammatory agent. The results indicate that it exhibits moderate activity against cyclooxygenase enzymes, which are key targets in inflammation-related diseases. While these findings are still preliminary, they suggest that further investigation into its therapeutic potential is warranted.
The structural flexibility of N-1-(1 phenylethyl) 1H pyrazol 3 ylprop 2 enamide also makes it a valuable tool in combinatorial chemistry. By modifying substituents on the pyrazole ring or altering the enamide group, researchers can explore a wide range of chemical space with potential applications in drug discovery.
From an environmental standpoint, understanding the degradation pathways of this compound is crucial for assessing its environmental impact. Recent studies have employed computational methods to predict its biodegradation potential. These models suggest that under certain conditions, the compound may undergo hydrolysis or oxidation, leading to less complex products that are more easily metabolized by microorganisms.
In conclusion, N 1 (1 phenylethyl) 1H pyrazol 3 ylprop 2 enamide represents a fascinating molecule with diverse applications in organic synthesis and pharmacology. Its unique structure, combined with recent advances in synthetic methods and biological testing, positions it as a promising candidate for further research and development.
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